4-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)piperidine
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Overview
Description
4-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)piperidine is a chemical compound that belongs to the class of tetrazoles and piperidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)piperidine typically involves the reaction of tert-butylamine with sodium azide and carbon disulfide, followed by cyclization to form the tetrazole ring. The piperidine ring is then introduced through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
4-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions[][6].
Mechanism of Action
The mechanism of action of 4-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of natural substrates in biological systems. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methylpiperidine
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
4-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)piperidine is unique due to its combination of the tetrazole and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials[8][8].
Properties
Molecular Formula |
C10H19N5 |
---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
4-(2-tert-butyltetrazol-5-yl)piperidine |
InChI |
InChI=1S/C10H19N5/c1-10(2,3)15-13-9(12-14-15)8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3 |
InChI Key |
SYLUGKYVIDHVQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)C2CCNCC2 |
Origin of Product |
United States |
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